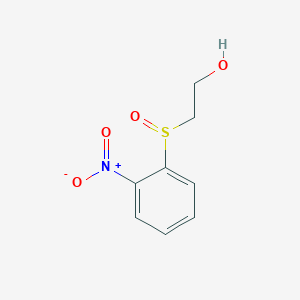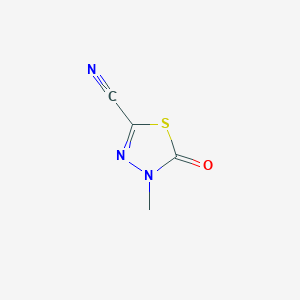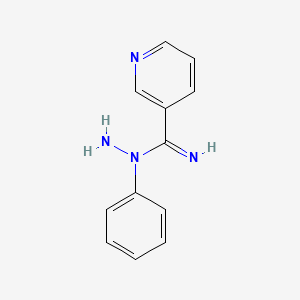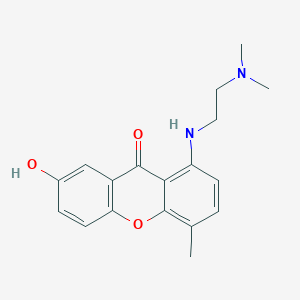![molecular formula C14H28INOS B14401692 1,2-Dimethyl-1-[2-(pentanoylsulfanyl)ethyl]piperidin-1-ium iodide CAS No. 85109-33-7](/img/structure/B14401692.png)
1,2-Dimethyl-1-[2-(pentanoylsulfanyl)ethyl]piperidin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethyl-1-[2-(pentanoylsulfanyl)ethyl]piperidin-1-ium iodide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state
Métodos De Preparación
The synthesis of 1,2-Dimethyl-1-[2-(pentanoylsulfanyl)ethyl]piperidin-1-ium iodide can be achieved through several synthetic routes. One common method involves the reaction of 1,2-dimethylpiperidine with 2-(pentanoylsulfanyl)ethyl iodide under specific reaction conditions. The reaction typically requires a solvent such as acetonitrile and a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
1,2-Dimethyl-1-[2-(pentanoylsulfanyl)ethyl]piperidin-1-ium iodide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding thiol or sulfide derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,2-Dimethyl-1-[2-(pentanoylsulfanyl)ethyl]piperidin-1-ium iodide has several scientific research applications:
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mecanismo De Acción
The mechanism of action of 1,2-Dimethyl-1-[2-(pentanoylsulfanyl)ethyl]piperidin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific enzymes, affecting their activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1,2-Dimethyl-1-[2-(pentanoylsulfanyl)ethyl]piperidin-1-ium iodide can be compared with other similar piperidine derivatives, such as:
1-Methylpiperidine: A simpler piperidine derivative with one methyl group, used as a precursor in organic synthesis.
2,6-Dimethylpiperidine: A piperidine derivative with two methyl groups at the 2 and 6 positions, used in the synthesis of pharmaceuticals.
1-Benzylpiperidine: A piperidine derivative with a benzyl group, known for its use in the synthesis of psychoactive substances.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pentanoylsulfanyl group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
85109-33-7 |
|---|---|
Fórmula molecular |
C14H28INOS |
Peso molecular |
385.35 g/mol |
Nombre IUPAC |
S-[2-(1,2-dimethylpiperidin-1-ium-1-yl)ethyl] pentanethioate;iodide |
InChI |
InChI=1S/C14H28NOS.HI/c1-4-5-9-14(16)17-12-11-15(3)10-7-6-8-13(15)2;/h13H,4-12H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
BDYPYEHLITZMRL-UHFFFAOYSA-M |
SMILES canónico |
CCCCC(=O)SCC[N+]1(CCCCC1C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![ethyl 3-[(Z)-benzylidene(oxido)amino]propanoate](/img/structure/B14401650.png)

![N,N-Dimethyl-N'-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea](/img/structure/B14401660.png)





![4-[3-(Benzoyloxy)-1,3-oxazinan-2-yl]-N,N-dimethylaniline](/img/structure/B14401685.png)

